2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
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Overview
Description
2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is a synthetic organic compound that features both an imidazole and a pyrrolidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring can be methylated using methyl iodide in the presence of a base.
Formation of the Pyrrolidine Ring: This can be synthesized through the cyclization of 1,4-diaminobutane.
Coupling Reaction: The final step involves coupling the methylated imidazole with the pyrrolidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the imidazole or pyrrolidine rings.
Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving imidazole and pyrrolidine rings.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The pyrrolidine ring might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Nicotine: Contains a pyrrolidine ring and acts on nicotinic acetylcholine receptors.
Metronidazole: Contains an imidazole ring and is used as an antibiotic.
Uniqueness
2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the combination of both imidazole and pyrrolidine rings, which might confer distinct biological activities and chemical properties.
Properties
CAS No. |
1491673-90-5 |
---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
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